molecular formula C54H108NO8P B039435 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine CAS No. 112241-60-8

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine

Cat. No. B039435
M. Wt: 930.4 g/mol
InChI Key: XGMMADXONKETMF-OIVUAWODSA-N
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Description

Synthesis Analysis

DTPC can be synthesized through a convenient two-step process starting from sn-glycero-3-phosphocholine. The process involves the reaction with tritylchloride to yield 1-O-tritylglycerophosphocholine, followed by acylation to introduce the ditricosanoyl chains. This method produces high yields and high purity of the desired phospholipid, making it accessible for detailed studies (Hermetter et al., 1989).

Molecular Structure Analysis

The molecular structure of DTPC has been characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), revealing details about the acyl chain orientation and the phase behavior of the lipid. Studies show that DTPC forms highly ordered structures, with acyl chains exhibiting extended regions of all-trans methylene segments. This high degree of order is indicative of the rigid and structured nature of DTPC's gel phase (Rudolph & Burke, 1987).

Chemical Reactions and Properties

The chemical reactivity of DTPC, particularly in relation to its acyl chains, plays a crucial role in its ability to form various microstructures and respond to environmental changes. The synthesis pathways enable the introduction of specific functional groups, allowing for the creation of derivatives with tailored properties for specific applications.

Physical Properties Analysis

DTPC's physical properties, such as phase transition temperatures and the ability to form distinct microstructures like tubules and bilayers, are influenced by its molecular structure. The ordered nature of the acyl chains contributes to the lipid's phase behavior, which can be modulated by temperature and hydration levels. This behavior is crucial for understanding the biophysical aspects of membrane dynamics and the role of lipid composition in membrane structure (Caffrey et al., 1991).

Scientific Research Applications

  • Stable Polymerized Liposomes : A study by Sadownik et al. (1986) in the "Journal of the American Chemical Society" demonstrated the use of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine in creating highly stable polymerized liposomes under mild conditions, which is beneficial for membrane modeling and drug delivery applications (Sadownik, Stefely, & Regen, 1986).

  • Gene Therapy Delivery : Wölk et al. (2015) in "Bioconjugate Chemistry" found that binary lipid mixtures of a three-chain cationic lipid with phospholipids, including 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine, can effectively deliver gene therapy in the presence of serum (Wölk et al., 2015).

  • Lipid Phase Separation Studies : Research by Dumaual et al. (2000) in "Biochimica et Biophysica Acta" explored the role of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine in lipid phase separations in membranes, forming distinct lipid-rich phases in bilayers and monolayers (Dumaual, Jenski, & Stillwell, 2000).

  • Molecular Dynamics Simulations : Poger and Mark (2010) in the "Journal of Chemical Theory and Computation" utilized 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine in molecular dynamics simulations to study the structure and hydration of lipid bilayers, which has implications for drug discovery and design (Poger & Mark, 2010).

  • Conformational Studies of Proteins : Wu et al. (2010) in "Biochimica et Biophysica Acta" discussed the use of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine in creating robust bicelle systems for conformational studies of proteins under various experimental conditions (Wu et al., 2010).

Future Directions

The use of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine in the formation of liposomes for drug delivery is a promising area of research . Future studies could focus on optimizing the properties of these liposomes to improve their stability, loading capacity, and targeting ability. Additionally, the potential of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine in other applications, such as in the development of new materials or as a component of biological membranes, could be explored.

properties

IUPAC Name

[(2R)-2,3-di(tricosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-51H2,1-5H3/t52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMMADXONKETMF-OIVUAWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149965
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

930.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine

CAS RN

112241-60-8
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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